N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
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Overview
Description
N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are a class of aromatic heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the cyclization of N-(2-alkynyl)aryl benzamides. One common method is the gold(I)-catalyzed cycloisomerization, which proceeds via a 6-exo-dig pathway to yield the desired oxazole under mild reaction conditions . The reaction conditions often involve the use of cationic gold(I) complexes to achieve good chemical yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazole products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activity against cancer cells.
Materials Science: The compound’s unique structure makes it useful in the development of heat-resistant and electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]oxazines: These compounds share a similar oxazole core and have been studied for their biological activities.
Oxazol-5(4H)-ones: These compounds are structurally related and have diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group and the oxazole ring contribute to its stability and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATHOMFMMGOQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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